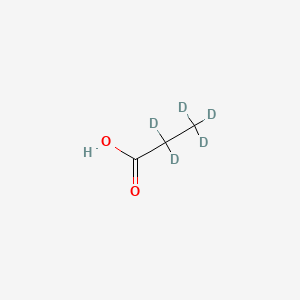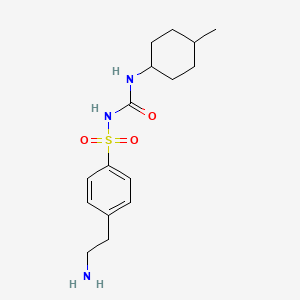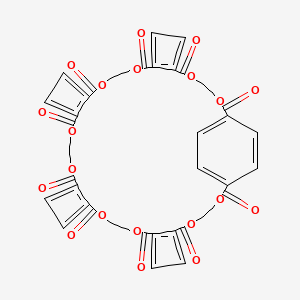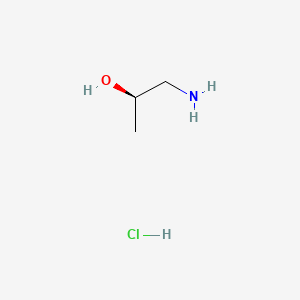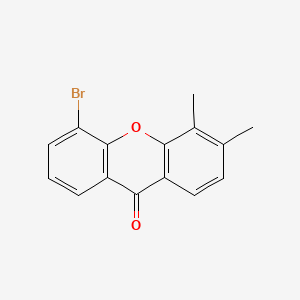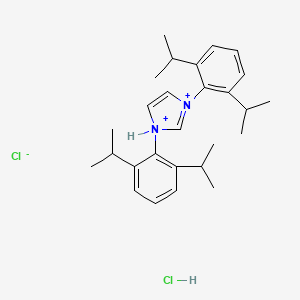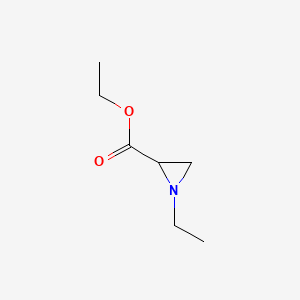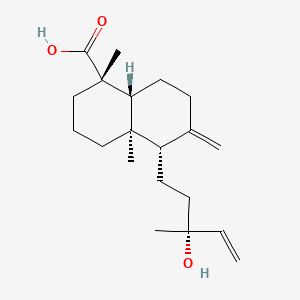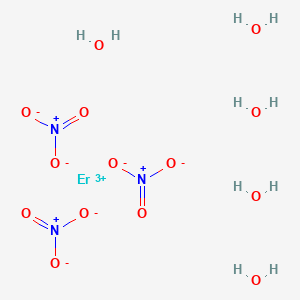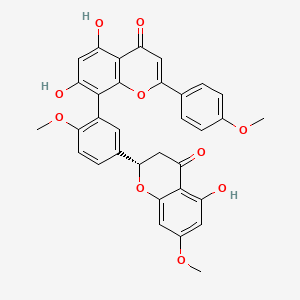
2,3-Dihydrosciadopitysin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrosciadopitysin is a natural product found in Podocarpus macrophyllus . It is a type of compound known as a biflavonoid .
Synthesis Analysis
2,3-Dihydrosciadopitysin is one of the compounds isolated from Podocarpus macrophyllus var. macrophyllus (Podocarpaceae) . The compound was evaluated for its ability to inhibit cellular tyrosinase activity and for its melanin inhibitory activity in human epidermal melanocytes .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dihydrosciadopitysin are not detailed in the available resources, it is known to be a part of the biflavonoid group of compounds .Physical And Chemical Properties Analysis
2,3-Dihydrosciadopitysin has a molecular weight of 582.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 10 . Its exact mass is 582.15259702 g/mol . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
Biflavonoids in Health Benefits
2,3-Dihydrosciadopitysin is a type of biflavonoid, which are important constituents of ginkgophytopharmaceuticals . Biflavonoids have been associated with the health benefits of Ginkgo biloba L., a medicinal plant used in both traditional and Western medicine .
Antioxidant Activity
Biflavonoids, including 2,3-Dihydrosciadopitysin, have been studied for their antioxidant activities . They can help neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.
Anticancer Properties
Research has indicated that biflavonoids may have anticancer properties . While the specific role of 2,3-Dihydrosciadopitysin in this context is not fully understood, it’s an area of active research.
Antiviral and Antibacterial Activities
Biflavonoids have been investigated for their antiviral and antibacterial activities . This suggests that 2,3-Dihydrosciadopitysin could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Effects
Biflavonoids, including 2,3-Dihydrosciadopitysin, have shown anti-inflammatory effects . This could make them useful in the treatment of conditions characterized by inflammation.
Potential Role in Cardiovascular Health
Biflavonoids have been studied for their potential role in the treatment of cardiovascular diseases . As a type of biflavonoid, 2,3-Dihydrosciadopitysin could potentially contribute to cardiovascular health.
Metabolic and Neurodegenerative Diseases
Biflavonoids have also been investigated for their potential role in the treatment of metabolic and neurodegenerative diseases . This suggests that 2,3-Dihydrosciadopitysin could potentially be used in the management of these conditions.
Antifungal Activity
2,3-Dihydrosciadopitysin has been tested for its antifungal activity against Alternaria alternata, Cladosporium oxysporum, and Fusarium culmorum . This suggests potential applications in the development of antifungal agents.
特性
IUPAC Name |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-13,15,28,34-36H,14H2,1-3H3/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBQEDJQLPQAHW-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the antifungal activity of 2,3-Dihydrosciadopitysin?
A: While 2,3-Dihydrosciadopitysin itself hasn't been extensively studied for its antifungal properties, a closely related compound, sciadopitysin, has shown notable antifungal activity against specific fungi. Research indicates that sciadopitysin exhibits antifungal effects against Alternaria alternata, Fusarium culmorum, and Cladosporium oxysporum []. Further research is needed to determine if 2,3-Dihydrosciadopitysin shares similar antifungal properties.
Q2: Where has 2,3-Dihydrosciadopitysin been found in nature?
A: 2,3-Dihydrosciadopitysin has been isolated from the leaves of Metasequoia glyptostroboids []. This finding suggests that Metasequoia glyptostroboids could be a potential source for further investigations into the biological activities of 2,3-Dihydrosciadopitysin.
Q3: Does the structure of 2,3-Dihydrosciadopitysin relate to its activity?
A: While the specific activity of 2,3-Dihydrosciadopitysin requires further investigation, we can look at closely related compounds. A study examining biflavones, a class of compounds to which 2,3-Dihydrosciadopitysin belongs, revealed that even subtle structural modifications can significantly influence their antifungal activity []. This highlights the importance of understanding Structure-Activity Relationships (SAR) for this class of compounds.
Q4: What is the mechanism of action for the anti-tyrosinase effect of a related compound?
A: Research has shown that 2,3-dihydro-4',4'''-di-O-methylamentoflavone, another biflavonoid compound, exhibits potent anti-tyrosinase activity []. This compound, isolated from Podocarpus macrophyllus var. macrophyllus, significantly reduces tyrosinase-related protein-2 (TRP-2) at both the protein and mRNA levels []. This suggests that its anti-pigmentation effect is mediated by inhibiting the transcription of genes encoding TRP2. Further research is needed to determine if 2,3-Dihydrosciadopitysin exhibits similar effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



